

A Comparative Guide to the Structural Activity Relationship (SAR) of Adamantane Derivatives

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Compound of Interest

Compound Name: 1-Adamantaneethanol

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The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique properties often lead to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. While extensive research exists on various adamantane derivatives, specific and comprehensive Structural Activity Relationship (SAR) studies on **1-Adamantaneethanol** derivatives are limited in publicly available literature. This guide, therefore, provides a comparative overview of SAR principles gleaned from studies on various classes of adamantane derivatives, offering insights into how structural modifications influence their biological activities across different therapeutic areas. The experimental data and protocols presented herein serve as a valuable resource for researchers engaged in the design and development of novel adamantane-based therapeutic agents.

Antiviral Activity: Targeting the Influenza A M2 Ion Channel

The antiviral activity of aminoadamantanes, such as amantadine and rimantadine, is the most classic example of the therapeutic application of this scaffold. These compounds target the M2 ion channel of the influenza A virus, a proton channel essential for viral replication.

Structural Activity Relationship Insights:

The antiviral efficacy of adamantane derivatives against influenza A is highly dependent on the nature of the substituent at the 1-position of the adamantane cage.

- **The Amino Group:** A primary amino group is crucial for the antiviral activity of amantadine and its analogs. This group is believed to interact with the pore of the M2 channel, blocking proton translocation.
- **Substitution on the Amino Group:** Small alkyl substitutions on the amino group can be tolerated or even enhance activity. For instance, the α -methyl group in rimantadine is thought to provide additional favorable interactions within the M2 channel. However, N-methylation has been shown to be detrimental to the anti-influenza A potency.
- **The Adamantane Cage:** The bulky, lipophilic adamantane cage itself is a key pharmacophore, anchoring the molecule within the transmembrane portion of the M2 protein. Modifications to the cage are generally not well-tolerated.

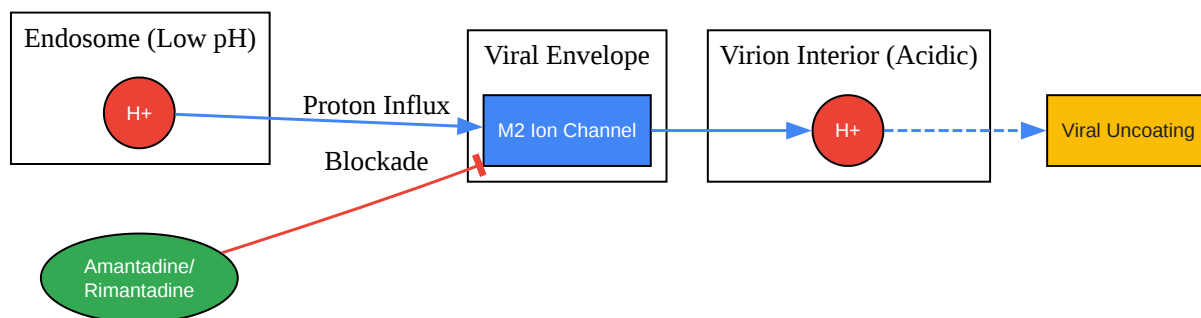
Quantitative Data: Antiviral Activity of Adamantane Derivatives

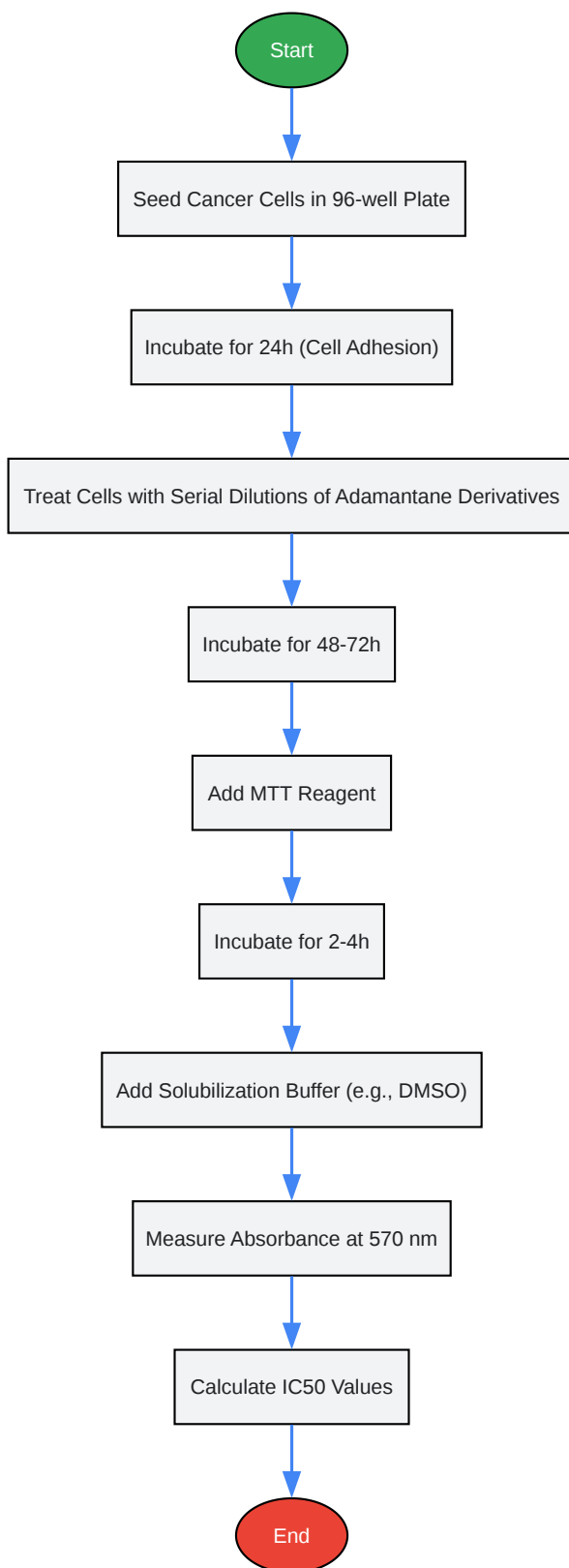
The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against influenza A virus strains.

Compound	Virus Strain	Cell Line	IC50 (μM)	Reference
Amantadine	Influenza A (H3N2)	MDCK	0.4 - 2.5	[1]
Rimantadine	Influenza A (H3N2)	MDCK	0.1 - 1.0	[1]
Enol ester 10 (R-isomer)	A/California/7/2009(H1N1)pdm09	MDCK	8.1	[2]
Enol ester 10 (S-isomer)	A/California/7/2009(H1N1)pdm09	MDCK	13.7	[2]
Dione 11 (R-isomer)	A/California/7/2009(H1N1)pdm09	MDCK	20.6	[2]
Dione 11 (S-isomer)	A/California/7/2009(H1N1)pdm09	MDCK	26.7	[2]

Signaling Pathway: Inhibition of Influenza A M2 Ion Channel

The following diagram illustrates the mechanism of action of aminoadamantanes.





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